molecular formula C13H12S B3049210 4-Phenylthioanisole CAS No. 19813-76-4

4-Phenylthioanisole

Cat. No.: B3049210
CAS No.: 19813-76-4
M. Wt: 200.3 g/mol
InChI Key: LXINKRZIJMGCDO-UHFFFAOYSA-N
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Description

4-Phenylthioanisole is an organic compound with the molecular formula C13H12S. It is a derivative of thioanisole, where a phenyl group is attached to the fourth position of the anisole ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

The primary target of 4-Phenylthioanisole is the oxidation process catalyzed by binuclear manganese (II) complexes . These complexes play a crucial role in various biochemical reactions, particularly in the oxidation of thioanisole .

Mode of Action

This compound interacts with its targets through a process of oxidation. The compound is involved in the catalytic oxidation of thioanisole, facilitated by binuclear manganese (II) complexes . The interaction results in the transformation of thioanisole into sulfoxide and sulfone .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of thioanisole. This process is catalyzed by binuclear manganese (II) complexes, leading to the production of sulfoxide and sulfone . These products are valuable synthetic intermediates used in the production of various chemically and biologically active molecules .

Result of Action

The action of this compound results in the oxidation of thioanisole to sulfoxide and sulfone . This transformation is significant as sulfoxides are valuable synthetic intermediates used in the production of a range of chemically and biologically active molecules .

Action Environment

The action of this compound is influenced by the presence of binuclear manganese (II) complexes, which catalyze the oxidation process . The efficacy and stability of the compound can be affected by various environmental factors, including the concentration of these complexes and the presence of other reactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylthioanisole can be synthesized through several methods. One common approach involves the methylation of thiophenol followed by a Friedel-Crafts alkylation reaction. The reaction typically uses a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The Friedel-Crafts alkylation is then carried out using an aluminum chloride catalyst to attach the phenyl group to the anisole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthioanisole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and dimethyldioxirane.

    Reduction: Reduction reactions can convert sulfoxides back to thioethers using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions.

Major Products:

    Oxidation: Methyl phenyl sulfoxide and methyl phenyl sulfone.

    Reduction: Regeneration of the thioether from sulfoxides.

    Substitution: Various substituted phenylthioanisoles depending on the electrophile used.

Scientific Research Applications

4-Phenylthioanisole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

    Thioanisole: The simplest alkyl-aryl thioether, used as a starting material for the synthesis of 4-Phenylthioanisole.

    Methyl phenyl sulfide: Another thioether with similar properties but lacking the additional phenyl group.

    Phenyl methyl sulfoxide: An oxidized form of thioanisole with different reactivity.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a thioether linkage, which imparts distinct chemical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-methylsulfanyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXINKRZIJMGCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452136
Record name 4-phenylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19813-76-4
Record name 4-phenylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL of reactor equipped with magnetic stir bar was charged with 140 mg (0.15 mmol) of {[(t-Bu)2P(OH)]2PdCl}2 (from Experiment 7), 2.03 g (10.0 mmol) of 4-bromothioanisole, 1.83 g (15.0 mmol) of PhB(OH)2 and 4.16 g (30.0 mmol) of K2CO3 in 13 mL of DME and 7 mL of H2O. The reaction mixture was refluxed for 12 h until the starting material was completely consumed as judged by TLC. The reaction was cooled to room temperature, transferred to a separatory funnel, and diluted with 300 mL of hexane and 100 mL of H2O. The layers were separated, and organic layer was washed with H2O (2×100 mL), brine (100 mL), and dried over mgSO4, filtered, and solvents removed from the filtrate by rotary evaporation. The resulting residue was chromatographed on silicon gel using hexane as eluant. The eluate was concentrated by rotary evaporation followed by high vacuum to give 1.90 g (95% yield) of 4-phenylthioanisole. It was >95% pure by 1H NMR and GC/MS. 1H NMR (300 MHz, CDCl3): δ7.47-7.39 (m, 5H), 7.31 (m, 2H), 7.22 (m, 2H), 2.39 (s, 3H) ppm. 13C NMR (75 MHz, CDCl3): δ140.5, 138.0, 137.6, 128.8, 127.4, 127.1, 126.9, 126.8 ppm.
[Compound]
Name
{[(t-Bu)2P(OH)]2PdCl}2
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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